molecular formula C13H10N2OS B6417751 4-cyano-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058195-75-7

4-cyano-N-[(thiophen-3-yl)methyl]benzamide

Cat. No. B6417751
CAS RN: 1058195-75-7
M. Wt: 242.30 g/mol
InChI Key: KWTUIQLFRXJKLZ-UHFFFAOYSA-N
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Description

“4-cyano-N-[(thiophen-3-yl)methyl]benzamide” is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions . The cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution affords an unreported five-membered ring with three heteroatoms identified as N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide .

Scientific Research Applications

Synthesis of New Derivatives

The compound is used in the efficient synthesis of new 3-amino-4-cyanothiophene derivatives . The modification of a previously reported synthetic pathway to tetrasubstituted thiophenes has been described . This modification reduces the quantity of the α-haloketone to one molar equivalent and optimizes the reaction conditions to improve the yield of the target derivatives .

Kinase Inhibitor

The 3-amino-4-carbonitrile thiophene derivative, a related compound, has been documented as a kinase inhibitor . Kinase inhibitors are often used in the treatment of cancer and inflammation.

Analgesic and Anti-inflammatory Agent

The 3-aminothiophene-2-acylhydrazone derivative, another related compound, has been reported as an analgesic and anti-inflammatory agent . This suggests potential applications in pain management and treatment of inflammatory conditions.

Inhibitor of Angiogenesis

The 3-amino-thiophene carbohydrazide derivative has been reported as an inhibitor of angiogenesis . Angiogenesis inhibitors are often used in cancer treatment to prevent the growth of new blood vessels that tumors need to grow.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metal surfaces from corrosion caused by environmental factors.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Antifungal Agents

N-(propylcarboxamido)- 4, 5, 6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, showed mycolytic activities which resulted in marketing as antifungal agents .

Pharmacological Agents

The small pyrazolone-bearing molecules, which are related compounds, attract attention and are widely explored in drug design as pharmacological agents .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that “4-cyano-N-[(thiophen-3-yl)methyl]benzamide” and similar compounds may have potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

4-cyano-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-7-10-1-3-12(4-2-10)13(16)15-8-11-5-6-17-9-11/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTUIQLFRXJKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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